2-(2-Hydroxyphenyl)acetamide
Overview
Description
2-(2-Hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide, is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a derivative of acetanilide and is characterized by the presence of a hydroxyl group attached to the phenyl ring. This compound is known for its various applications in scientific research and industry.
Mechanism of Action
Target of Action
2-(2-Hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide (NA-2), is a synthetic compound that has been studied for its potential therapeutic effects . It has been suggested that na-2 may interact with key recognition structures of the immune system, such as toll-like receptors, which are potential contributors to the inflammation observed in human and rodent models of arthritis .
Mode of Action
It has been suggested that na-2 may exert its effects by interacting with its targets and causing changes that result in the attenuation of inflammation and oxidative injury . For instance, in a study on a collagen-induced arthritis model in rats, NA-2 was found to regulate the RANKL pathway .
Biochemical Pathways
NA-2 appears to affect several biochemical pathways. In a study investigating its effects on a collagen-induced arthritis model in rats, NA-2 was found to down-regulate the mRNA expressions of inducible nitric oxide synthase (iNOS) and nuclear factor-κB p50 (NFκB), and up-regulate hemeoxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1) genes . These changes suggest that NA-2 may exert its effects through the modulation of these pathways, leading to anti-inflammatory and anti-oxidant effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of NA-2 is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action appear to be primarily anti-inflammatory and anti-oxidant in nature . For instance, in a study on a glycerol-induced acute kidney injury model in mice, treatment with NA-2 was found to protect against renal tubular necrosis and inflammation . Furthermore, NA-2 was found to decrease the levels of serum urea and creatinine in the treated animals, suggesting a protective effect on kidney function .
Action Environment
It is worth noting that the effects of na-2 have been studied in various in vivo models, suggesting that it may be active in a variety of biological environments .
Biochemical Analysis
Biochemical Properties
2-(2-Hydroxyphenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the expression of c-Fos protein and mRNA in the brain of adjuvant-induced arthritic rats . This inhibition suggests that this compound may interact with transcription factors and signaling pathways involved in inflammation and pain response. Additionally, it has been found to synergistically induce apoptosis in human glioblastoma cell lines when combined with temozolomide . This interaction involves the modulation of apoptosis-related markers such as Bax, Bcl-2, and caspase-3.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In glioblastoma cells, it enhances cell growth inhibition and apoptosis when used in combination with temozolomide . This effect is associated with an increased ratio of Bax to Bcl-2 and active caspase-3 expression. In the context of rheumatoid arthritis, this compound has been shown to reduce c-Fos protein and mRNA expression in the brain, indicating its potential to modulate neuronal activity and excitability . These findings suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit the expression of c-Fos protein and mRNA, which are markers of neuronal activity and excitability . This inhibition likely occurs through the modulation of transcription factors and signaling pathways involved in inflammation and pain response. Additionally, this compound induces apoptosis in glioblastoma cells by increasing the ratio of Bax to Bcl-2 and activating caspase-3 . These interactions highlight the compound’s ability to modulate gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound can inhibit the expression of c-Fos protein and mRNA in adjuvant-induced arthritic rats . This inhibition is sustained over time, suggesting that this compound has a stable effect on neuronal activity and excitability. Additionally, the compound’s apoptotic activity in glioblastoma cells is dose-dependent and increases with prolonged exposure . These findings indicate that this compound has long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving adjuvant-induced arthritic rats, higher doses of the compound resulted in a more significant reduction in c-Fos protein and mRNA expression . Similarly, in glioblastoma cells, the combination of this compound and temozolomide showed enhanced apoptotic activity at higher concentrations . These findings suggest that the compound’s effects are dose-dependent and that higher doses may lead to more pronounced biological effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been reported to undergo glucuronidation, resulting in the formation of N-(2-Hydroxyphenyl)acetamide glucuronide . This metabolic pathway involves the conjugation of the compound with glucuronic acid, which facilitates its excretion from the body. Additionally, this compound may interact with enzymes involved in the metabolism of other compounds, such as anthranilic acid and tyrosine . These interactions highlight the compound’s role in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s ability to inhibit c-Fos protein and mRNA expression in the brain suggests that it can cross the blood-brain barrier and accumulate in neuronal tissues . Additionally, its apoptotic activity in glioblastoma cells indicates that it can be taken up by cancer cells and exert its effects intracellularly . These findings suggest that this compound is efficiently transported and distributed within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s ability to inhibit c-Fos protein and mRNA expression in the brain suggests that it may localize to the nucleus and modulate transcription factors involved in gene expression . Additionally, its apoptotic activity in glioblastoma cells indicates that it may interact with mitochondrial proteins and induce the release of cytochrome c, leading to caspase activation . These findings highlight the importance of subcellular localization in the compound’s mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyphenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-methoxyphenylacetamide with boron tribromide in dichloromethane at 0-20°C, followed by hydrolysis with water . Another method involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane to form N-(2-(trimethylsilyloxy)phenyl)acetamide, which can undergo further reactions to yield various derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(2-Hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Biology: It has been studied for its potential anti-inflammatory and anti-arthritic properties.
Medicine: Research has shown its potential in inducing apoptosis in cancer cells, particularly in glioblastoma.
Industry: It is used as a stabilizer for hydrogen peroxide and in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)acetamide can be compared with other similar compounds such as:
2-Acetamidophenol:
N-(2-Hydroxy-5-nitrophenyl)acetamide: This compound has been studied for its phytotoxic metabolites and bioactivity.
N-(2-Hydroxy-5-nitrosophenyl)acetamide: Known for its unique nitrosylated structure and bioactivity.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and mechanisms of action.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEGHCREQHYERS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176990 | |
Record name | 2-(2-Hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22446-40-8 | |
Record name | 2-Hydroxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22446-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Hydroxyphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions challenges in using the M1/PEA ratio for definitive PEA misuse identification. What alternative approach is suggested?
A2: While the M1/PEA ratio initially seemed promising, researchers encountered limitations due to substantial variations in both PEA and M1 urinary concentrations among individuals []. This variability makes setting a reliable cut-off value for the ratio difficult.
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